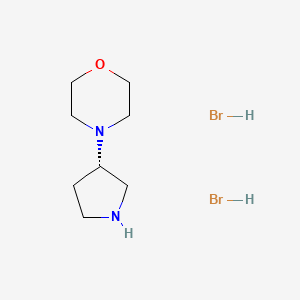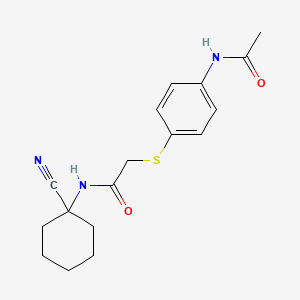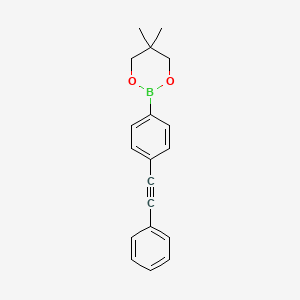
5,5-Dimethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of 5,5-dimethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborinane. One common approach involves the reaction of 4-phenylethynylphenylboronic acid with 2,2-dimethyl-1,3-dioxolane in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction .
Industrial Production:: While not widely produced on an industrial scale, research laboratories synthesize this compound for specific applications.
Analyse Des Réactions Chimiques
Reactivity:: 5,5-Dimethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborinane can undergo various reactions:
Oxidation: It can be oxidized to form boronic acids or esters.
Reduction: Reduction of the boron atom leads to boron-containing compounds with different functional groups.
Substitution: The phenylethynyl group can be substituted with other functional groups.
Suzuki-Miyaura Coupling: Palladium catalyst, base, and an aryl halide or boronic acid.
Hydrogenation: Hydrogen gas and a suitable catalyst.
Boronic Acid Formation: Oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid.
Applications De Recherche Scientifique
5,5-Dimethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborinane finds applications in:
Organic Synthesis: As a versatile building block for creating complex molecules.
Materials Science: For designing functional materials due to its boron-containing structure.
Chemical Biology: Studying boron-based compounds in biological systems.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparaison Avec Des Composés Similaires
While 5,5-Dimethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborinane is unique due to its boron-containing dioxaborinane ring, similar compounds include other boron-containing molecules like phenylboronic acids and boronate esters.
Propriétés
Formule moléculaire |
C19H19BO2 |
|---|---|
Poids moléculaire |
290.2 g/mol |
Nom IUPAC |
5,5-dimethyl-2-[4-(2-phenylethynyl)phenyl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C19H19BO2/c1-19(2)14-21-20(22-15-19)18-12-10-17(11-13-18)9-8-16-6-4-3-5-7-16/h3-7,10-13H,14-15H2,1-2H3 |
Clé InChI |
UNNLAYAZASQVFT-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C#CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


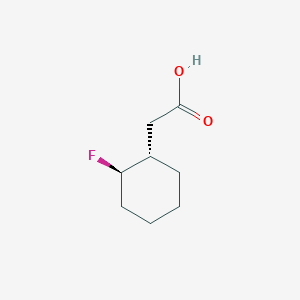
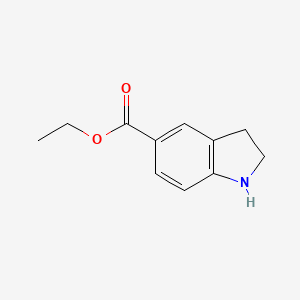
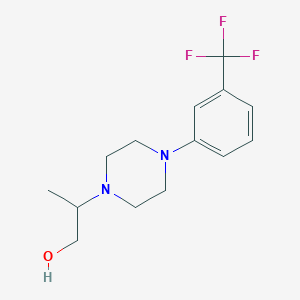
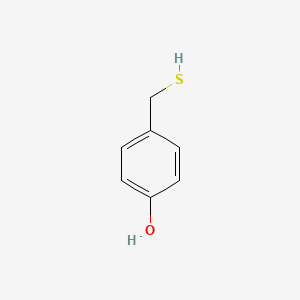
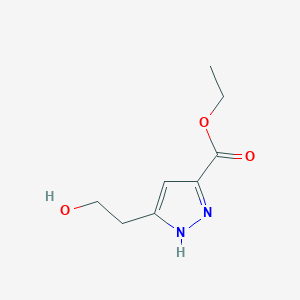

![[(2S)-3,3-dimethylbutan-2-yl]azanium](/img/structure/B13353341.png)
![3-[(Ethylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353343.png)


![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13353365.png)
![(3-(4-Methoxybenzyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13353373.png)
